molecular formula C23H31NO2 B5488037 1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one

1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one

Cat. No.: B5488037
M. Wt: 353.5 g/mol
InChI Key: MBKAPKRWVKBPPI-SNAWJCMRSA-N
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Description

The compound “1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure derived from adamantane. It also has a hydroxy group (OH), an amino group (NH2), and a propenone group (a type of ketone). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The adamantyl group is known for its rigid, cage-like structure, which can influence the compound’s overall shape and properties. The hydroxy and amino groups are polar, which could allow the compound to form hydrogen bonds. The propenone group contains a carbonyl group (C=O), which is also polar .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the hydroxy group could be involved in elimination or substitution reactions, and the carbonyl group in the propenone could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of polar groups could make it soluble in polar solvents, and the adamantyl group could influence its melting and boiling points .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use, which isn’t specified here. For example, if this compound is a drug, the mechanism of action would describe how it interacts with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in areas like medicine or materials science .

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-14(2)19-10-20(15(3)6-21(19)25)24-5-4-22(26)23-11-16-7-17(12-23)9-18(8-16)13-23/h4-6,10,14,16-18,24-25H,7-9,11-13H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKAPKRWVKBPPI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC=CC(=O)C23CC4CC(C2)CC(C4)C3)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1N/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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